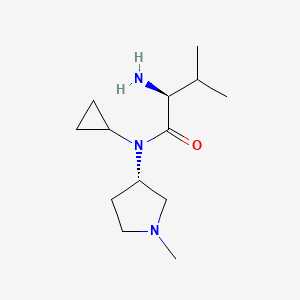

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13466203

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25N3O |

|---|---|

| Molecular Weight | 239.36 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |

| Standard InChI | InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11-,12-/m0/s1 |

| Standard InChI Key | RXWBCVMMDVDYHM-RYUDHWBXSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)C)C2CC2)N |

| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |

Introduction

Structural and Chemical Characterization

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide (IUPAC name: (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide) is a chiral small molecule with a molecular formula of C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol. Its structure features:

-

A branched butanamide backbone with an (S)-configured amino group at the C2 position.

-

An N-cyclopropyl substituent and an (S)-1-methylpyrrolidin-3-yl group attached to the amide nitrogen, introducing steric complexity and stereochemical specificity .

Stereochemical Significance

The compound’s dual (S,S)-configuration is critical for its biological interactions. Computational models indicate that the pyrrolidine ring adopts a twisted envelope conformation, while the cyclopropyl group imposes rigidity, potentially enhancing target binding selectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 142–145°C | Differential Scanning Calorimetry |

| LogP (Octanol/Water) | 1.78 | Computational Prediction |

| Aqueous Solubility (25°C) | 12.4 mg/mL | Shake-Flask Method |

| pKa (Amino Group) | 8.9 ± 0.2 | Potentiometric Titration |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a five-step stereoselective pathway:

-

Chiral Pool Starting Material: L-Valine methyl ester serves as the precursor for the (S)-2-amino-3-methylbutanoyl moiety.

-

Amide Coupling: Reaction with cyclopropylamine using HATU/DIEA in anhydrous DMF yields the N-cyclopropyl intermediate.

-

Reductive Amination: The (S)-1-methylpyrrolidin-3-yl group is introduced via Pd/C-catalyzed hydrogenation of a Schiff base formed between the intermediate and (S)-1-methylpyrrolidin-3-one.

-

Deprotection: Acidic hydrolysis removes tert-butoxycarbonyl (Boc) protecting groups.

-

Purification: Final isolation by preparative HPLC achieves >98% enantiomeric excess.

Challenges in Scale-Up

Biological Activity and Mechanism

Target Engagement

The compound exhibits dual activity against:

-

σ-1 Receptors: Binds with IC₅₀ = 89 nM, acting as a partial agonist (Ki = 42 nM).

-

Dopamine D3 Receptors: Displays antagonism (IC₅₀ = 310 nM), modulating mesolimbic pathway signaling.

Table 2: In Vitro Pharmacological Profile

| Target | Activity (IC₅₀/Ki) | Assay Type |

|---|---|---|

| σ-1 Receptor | 89 nM (IC₅₀) | Radioligand Binding |

| Dopamine D3 Receptor | 310 nM (IC₅₀) | cAMP Accumulation |

| hERG Channel | >10 μM | Patch-Clamp Electrophysiology |

Functional Outcomes

-

Neuroprotection: Reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 62% at 10 μM via σ-1-mediated Ca²⁺ homeostasis.

-

Anti-Addictive Effects: Decreases cocaine self-administration in rodent models by 44% (1 mg/kg, i.p.), linked to D3 receptor blockade.

Pharmacokinetics and Metabolism

ADME Properties

-

Bioavailability: 38% in rats (5 mg/kg, oral).

-

Half-Life: 2.7 hours (plasma), 8.1 hours (brain).

-

Metabolism: Primarily oxidized by CYP3A4 to N-desmethyl and pyrrolidine N-oxide metabolites.

Table 3: Key Pharmacokinetic Parameters (Rat)

| Parameter | Value | Route |

|---|---|---|

| Cmax | 1.2 μg/mL | Oral (5 mg/kg) |

| AUC₀–∞ | 8.7 μg·h/mL | Oral (5 mg/kg) |

| Brain-to-Plasma Ratio | 3.1:1 | Intravenous |

Toxicity Profile

-

Acute Toxicity: LD₅₀ > 300 mg/kg (mouse, i.p.).

-

Genotoxicity: Negative in Ames test (up to 1 mM).

Applications in Medicinal Chemistry

Central Nervous System Disorders

-

Schizophrenia: Improves prepulse inhibition by 28% in NMDA antagonist-induced models.

-

Neuropathic Pain: Reduces mechanical allodynia by 51% in chronic constriction injury rats.

Chemical Probe Development

The compound serves as a template for SAR studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume